molecular formula C23H28N2OS B2793013 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide CAS No. 2034476-70-3

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2793013
CAS No.: 2034476-70-3
M. Wt: 380.55
InChI Key: OZHRHJYWVHJRMH-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a biphenyl group, and a tetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene group is introduced via a nucleophilic substitution reaction.

    Coupling with Biphenyl Carboxylic Acid: The final step involves coupling the piperidine intermediate with biphenyl carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring and biphenyl group are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
  • N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
  • N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Uniqueness

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a piperidine ring, biphenyl group, and tetrahydrothiophene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2OS/c26-23(21-8-6-20(7-9-21)19-4-2-1-3-5-19)24-16-18-10-13-25(14-11-18)22-12-15-27-17-22/h1-9,18,22H,10-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHRHJYWVHJRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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